N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a fluorophenoxy group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the benzothiophene core.
Acetamido Linkage Formation: The acetamido linkage is formed through an amide coupling reaction, typically using an acyl chloride or anhydride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenoxy)ethyl)acetamide
- Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
503865-00-7 |
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Molecular Formula |
C19H21FN2O3S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-ethyl-2-[[2-(2-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-21-18(24)17-12-7-3-6-10-15(12)26-19(17)22-16(23)11-25-14-9-5-4-8-13(14)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
RCKDPFGWLPRVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3F |
Origin of Product |
United States |
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